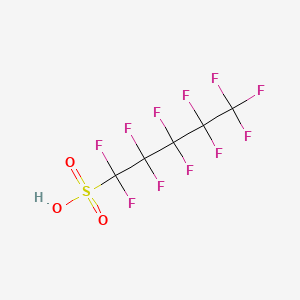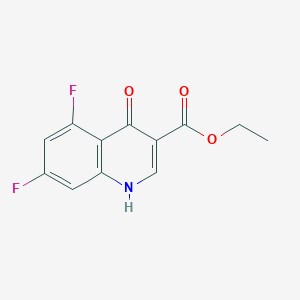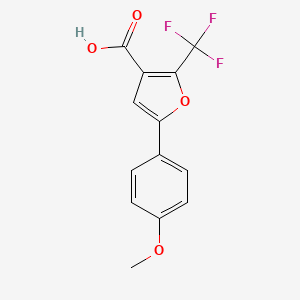
1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-
Overview
Description
Perfluoropentanesulfonic acid is a member of the perfluorosulfonic acids family, characterized by the presence of a perfluorinated carbon chain and a sulfonic acid functional group. The molecular formula for perfluoropentanesulfonic acid is C5HF11O3S, and it is known for its high stability and resistance to degradation due to the strong carbon-fluorine bonds .
Mechanism of Action
Perfluoropentanesulfonic acid, also known as 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- or PFPeS, is a member of the perfluorinated and polyfluorinated alkyl compounds (PFASs) family . This article will delve into the mechanism of action of PFPeS, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that perfluorosulfonic acids, a group to which pfpes belongs, can activate certain receptors such as the peroxisome proliferator-activated receptor (pparα) and the constitutive activated receptor (car) .
Mode of Action
It’s known that pfass, including pfpes, are highly resistant to degradation due to their strong carbon-fluorine bonds . This resistance to degradation could potentially lead to bioaccumulation and biomagnification, causing long-term exposure and effects.
Biochemical Pathways
The activation of pparα and car by pfass can lead to various downstream effects, including changes in lipid metabolism and inflammation .
Pharmacokinetics
Due to the strong carbon-fluorine bonds, pfass are known to be highly persistent in the environment and in biological systems . This suggests that PFPeS may have a long half-life and could potentially bioaccumulate.
Result of Action
The activation of pparα and car by pfass can lead to various cellular effects, including changes in gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PFPeS. For example, PFPeS is highly resistant to degradation, which can lead to its persistence in the environment . Furthermore, PFPeS has been detected in varying concentrations across several environmental matrices, suggesting that it may undergo transformation and degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoropentanesulfonic acid can be synthesized through the electrochemical fluorination of perfluoroalkyl iodides. This process involves the electrolysis of the precursor in a solution of hydrogen fluoride, resulting in the formation of the perfluorinated sulfonic acid .
Industrial Production Methods: The industrial production of perfluoropentanesulfonic acid typically involves the same electrochemical fluorination process. This method is favored due to its efficiency in producing highly fluorinated compounds with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Perfluoropentanesulfonic acid primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products:
Scientific Research Applications
Perfluoropentanesulfonic acid has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
- Perfluoropropanesulfonic acid
- Perfluorobutanesulfonic acid
- Perfluorohexanesulfonic acid
- Perfluoroheptanesulfonic acid
- Perfluorooctanesulfonic acid
Comparison: Perfluoropentanesulfonic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain perfluorosulfonic acids, it has higher hydrophobicity and stability. Longer-chain perfluorosulfonic acids, such as perfluorooctanesulfonic acid, have been more extensively studied for their environmental and health impacts .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF11O3S/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19/h(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEKLXZRZOWKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11SO3H, C5HF11O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062600 | |
| Record name | Perfluoropentanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2706-91-4 | |
| Record name | Perfluoropentanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2706-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoropentanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoropentane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Hexa[trifluoromethyl]benzene](/img/structure/B3031296.png)
![4-oxo-4H-benzo[h]chromene-3-carbaldehyde](/img/structure/B3031297.png)
![2-Aza-6-thiabenzo[def]chrysene-1,3-dione](/img/structure/B3031299.png)



